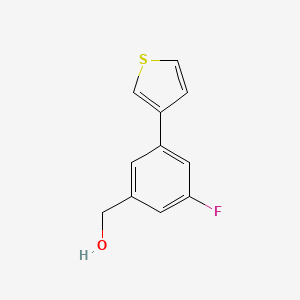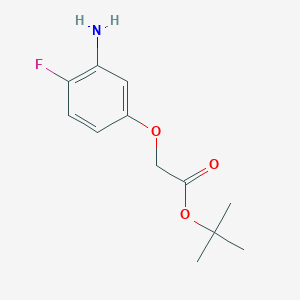![molecular formula C28H62Cl8N8 B13722059 1-[[4-(1,4,7,11-Tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride](/img/structure/B13722059.png)
1-[[4-(1,4,7,11-Tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane octahydrochloride typically involves multiple steps, starting with the preparation of the tetrazacyclotetradecane ring system. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The phenylmethyl group is then introduced through a series of substitution reactions, followed by the final quaternization step to form the octahydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane octahydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a macrocyclic ligand, it can be used in coordination chemistry to study metal-ligand interactions and develop new catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials with specific properties, such as sensors or separation membranes.
Wirkmechanismus
The mechanism of action of 1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane octahydrochloride involves its interaction with molecular targets through coordination bonds and other non-covalent interactions. The tetrazacyclotetradecane ring system can chelate metal ions, influencing various biochemical pathways and potentially leading to therapeutic effects. The phenylmethyl group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
1,4,8,11-tetrazacyclotetradecane: A simpler macrocyclic ligand with similar coordination properties but lacking the phenylmethyl group.
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another macrocyclic ligand with a similar ring structure but different functional groups.
Uniqueness: 1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane octahydrochloride is unique due to the presence of both the tetrazacyclotetradecane ring system and the phenylmethyl group, which together confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C28H62Cl8N8 |
|---|---|
Molekulargewicht |
794.5 g/mol |
IUPAC-Name |
1-[[4-(1,4,7,11-tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride |
InChI |
InChI=1S/C28H54N8.8ClH/c1-9-29-14-15-30-13-4-23-36(24-20-33-10-1)26-28-7-5-27(6-8-28)25-35-21-2-11-31-16-18-34-19-17-32-12-3-22-35;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H |
InChI-Schlüssel |
YVYJOZPPWIWMFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCNCCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)

![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)

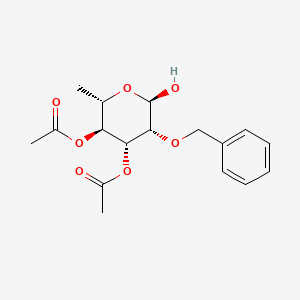
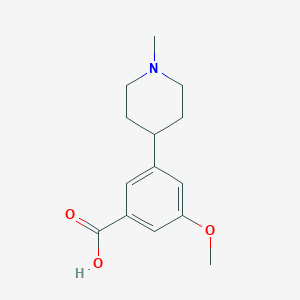
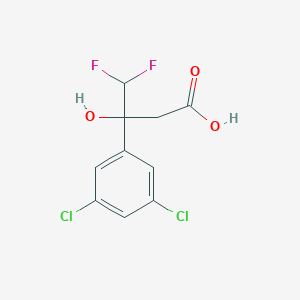

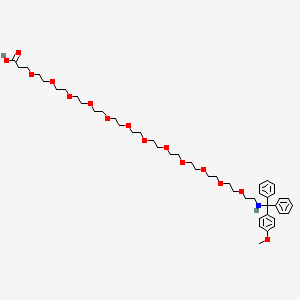
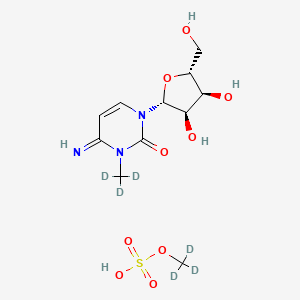
![2-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride](/img/structure/B13722038.png)
